molecular formula C19H20NO5P B2790448 2-[2-(Diethoxyphosphorylmethyl)phenyl]isoindole-1,3-dione CAS No. 140150-99-8

2-[2-(Diethoxyphosphorylmethyl)phenyl]isoindole-1,3-dione

Cat. No. B2790448
CAS RN: 140150-99-8
M. Wt: 373.345
InChI Key: WKMJYHVQGRUZGG-UHFFFAOYSA-N
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Description

2-[2-(Diethoxyphosphorylmethyl)phenyl]isoindole-1,3-dione, also known as DEPPMI, is a novel small molecule with a wide range of potential applications in the field of scientific research. It has been studied extensively for its unique properties and its potential to be used in a variety of ways. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions for DEPPMI.

Scientific Research Applications

2-[2-(Diethoxyphosphorylmethyl)phenyl]isoindole-1,3-dione has been studied for its potential applications in a variety of scientific research fields. It has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmission. In addition, this compound has been studied for its potential to inhibit the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters.

Mechanism of Action

Target of Action

The primary targets of 2-[2-(Diethoxyphosphorylmethyl)phenyl]isoindole-1,3-dione are the dopamine receptors , specifically the D2 receptor . Dopamine receptors play a crucial role in the nervous system, regulating a variety of functions including motor activity, motivation, reward, and the release of various hormones.

Mode of Action

This compound interacts with its targets, the dopamine receptors, by acting as a ligand . It binds to the receptors, particularly at their allosteric binding sites, influencing the receptors’ activity . The exact nature of these interactions and the resulting changes are still under investigation.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving dopamine neurotransmission . By interacting with dopamine receptors, this compound can influence the signaling pathways downstream of these receptors. The exact pathways and their downstream effects are subject to ongoing research.

Pharmacokinetics

In silico analysis suggests that isoindoline derivatives have promising pharmacokinetic properties .

Result of Action

Advantages and Limitations for Lab Experiments

2-[2-(Diethoxyphosphorylmethyl)phenyl]isoindole-1,3-dione has several advantages for use in lab experiments. It is a relatively inexpensive compound, and is easily synthesized in a laboratory setting. In addition, it is a potent inhibitor of the enzymes COX-2, AChE, and MAO, making it useful for the study of these enzymes. However, this compound has some limitations for use in lab experiments. It has a relatively short half-life, which may limit its usefulness in long-term studies. In addition, its mechanism of action is not yet fully understood, which may limit its usefulness in certain research applications.

Future Directions

There are several potential future directions for the study of 2-[2-(Diethoxyphosphorylmethyl)phenyl]isoindole-1,3-dione. One potential direction is to further study its mechanism of action, in order to better understand how it works and how it can be used in different research applications. Another potential direction is to further study its biochemical and physiological effects, in order to better understand its potential therapeutic applications. Finally, further research could be conducted to explore its potential applications in the treatment of various diseases and conditions.

Synthesis Methods

2-[2-(Diethoxyphosphorylmethyl)phenyl]isoindole-1,3-dione is synthesized through a three-step process. The first step involves the reaction of 2-chloro-1,3-diphenylisoindoline with diethoxyphosphorylmethyl chloride to form the corresponding diethoxyphosphorylmethyl-substituted isoindoline. The second step involves the reaction of the diethoxyphosphorylmethyl-substituted isoindoline with sodium hydroxide, which leads to the formation of the diethoxyphosphorylmethyl-substituted isoindolin-1,3-dione. The third and final step involves the reaction of the diethoxyphosphorylmethyl-substituted isoindolin-1,3-dione with ethylenediamine, which leads to the formation of this compound.

properties

IUPAC Name

2-[2-(diethoxyphosphorylmethyl)phenyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20NO5P/c1-3-24-26(23,25-4-2)13-14-9-5-8-12-17(14)20-18(21)15-10-6-7-11-16(15)19(20)22/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMJYHVQGRUZGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C2=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20NO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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